molecular formula C11H9I B13780525 1-Iodo-4-methylnaphthalene CAS No. 70129-83-8

1-Iodo-4-methylnaphthalene

Katalognummer: B13780525
CAS-Nummer: 70129-83-8
Molekulargewicht: 268.09 g/mol
InChI-Schlüssel: SOOPESABWKAQTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-4-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Iodo-4-methylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 4-methylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Iodo-4-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form 4-methylnaphthalene.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: 4-Methyl-1-naphthoic acid or other oxidized derivatives.

    Reduction: 4-Methylnaphthalene.

Wissenschaftliche Forschungsanwendungen

1-Iodo-4-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving iodine-containing compounds.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Iodo-4-methylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the methyl group. The iodine atom can act as a leaving group in substitution reactions, while the methyl group can undergo oxidation or other transformations. These properties make it a versatile compound in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

    1-Iodonaphthalene: Lacks the methyl group, leading to different reactivity and applications.

    4-Methylnaphthalene: Lacks the iodine atom, affecting its chemical behavior.

    1-Bromo-4-methylnaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

Uniqueness: 1-Iodo-4-methylnaphthalene is unique due to the combination of the iodine atom and the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

70129-83-8

Molekularformel

C11H9I

Molekulargewicht

268.09 g/mol

IUPAC-Name

1-iodo-4-methylnaphthalene

InChI

InChI=1S/C11H9I/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3

InChI-Schlüssel

SOOPESABWKAQTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C2=CC=CC=C12)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.